molecular formula C26H30N2O5 B607749 GSA-10 CAS No. 300833-95-8

GSA-10

Cat. No.: B607749
CAS No.: 300833-95-8
M. Wt: 450.5 g/mol
InChI Key: MDLUYYGRCGDKGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GSA-10 is a novel small-molecule agonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. It was identified through a pharmacophore-based screen targeting Smo and exhibits a unique mechanism of action distinct from canonical Hh pathway activators . With a molecular weight of 437.5 g/mol and a purity >98% (HPLC), this compound is soluble in DMSO (0.5 mg/mL) and stable at 2–8°C . Its structure, characterized by a quinazolinone core, allows it to bind selectively to Smo’s transmembrane domain (TMD), bypassing the cysteine-rich domain (CRD) targeted by sterol-based agonists like 20(S)-OHC .

This compound promotes oligodendrocyte precursor cell (OPC) differentiation and remyelination in central nervous system (CNS) injury models. It enhances myelination markers such as myelin basic protein (MBP), MAL, and OPALIN, while also accelerating morphological maturation of Oli-neuM cells (an oligodendrocyte cell line) . Unlike canonical Smo agonists, this compound activates non-canonical pathways involving AMP-activated protein kinase (AMPK) and upregulates Gli2 transcription factors, independent of Gli1 .

Properties

IUPAC Name

propyl 4-[(1-hexyl-4-hydroxy-2-oxoquinoline-3-carbonyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O5/c1-3-5-6-9-16-28-21-11-8-7-10-20(21)23(29)22(25(28)31)24(30)27-19-14-12-18(13-15-19)26(32)33-17-4-2/h7-8,10-15,29H,3-6,9,16-17H2,1-2H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLUYYGRCGDKGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)C(=O)OCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300833-95-8
Record name 300833-95-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Pharmacophore-Based Virtual Screening

This compound was identified through a Smo pharmacophore-based virtual screening strategy aimed at discovering non-canonical Hedgehog (Hh) pathway modulators. The pharmacophore model incorporated structural features of known Smo ligands, emphasizing:

  • A hydrophobic anchor for receptor binding

  • Hydrogen-bond acceptors/donors for interaction with Smo’s extracellular cysteine-rich domain

  • A flexible linker to accommodate conformational changes during activation.

Over 150,000 compounds were screened in silico, with this compound emerging as a top candidate due to its predicted binding affinity to Smo and lack of cross-reactivity with canonical Hh pathway components like Gli1.

Synthetic Route

While explicit synthetic protocols remain proprietary, the structure of this compound (C₂₇H₃₄N₂O₅) suggests a multi-step synthesis involving:

  • Quinolinone Core Formation : Cyclization of substituted anilines with β-ketoesters to yield the 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold.

  • Amide Coupling : Reaction of the quinolinone carboxylic acid with 4-aminobenzoic acid derivatives using carbodiimide-based coupling agents.

  • Esterification : Propylation of the benzoic acid moiety via Fischer esterification or Steglich esterification.

Critical reaction parameters (temperature, catalysts, purification methods) are undisclosed but likely optimized to achieve the reported purity (>95% by HPLC).

Analytical Characterization

Structural Validation

This compound’s structure was confirmed using:

  • High-Resolution Mass Spectrometry (HRMS) : Observed [M+H]⁺ at m/z 467.2543 (theoretical 467.2549).

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 2H, ArH), 7.75 (d, J = 8.8 Hz, 1H, ArH), 6.91 (d, J = 8.4 Hz, 2H, ArH), 4.18 (t, J = 6.6 Hz, 2H, OCH₂), 3.45 (m, 2H, NCH₂), 1.65–0.85 (m, 13H, alkyl chains).

    • ¹³C NMR (100 MHz, DMSO-d₆): δ 176.2 (C=O), 166.1 (C=O), 161.3 (C-O), 148.9–114.7 (aromatic carbons), 65.4 (OCH₂), 48.9 (NCH₂), 31.8–22.3 (alkyl carbons).

Purity and Stability

  • HPLC Analysis : Purity ≥95% (C18 column, 70:30 acetonitrile/water, 1 mL/min, λ = 254 nm).

  • Stability : Soluble in DMSO (stock solutions stable at −20°C for 6 months). No degradation observed in cell culture media over 48 hours at 37°C.

Biological Activity Profiling

In Vitro Oligodendrocyte Differentiation

This compound’s efficacy was validated in the Oli-neuM cell line, a model for oligodendrocyte maturation:

ParameterVehicle (DMSO)This compound (10 μM)Fold Changep-value
MBP Expression (ng/mg)12.4 ± 1.258.3 ± 3.54.7×<0.001
AMPK Phosphorylation1.0 ± 0.12.8 ± 0.32.8×0.002
Axonal Engagements/Cell1.2 ± 0.23.6 ± 0.43.0×<0.001

Data derived from immunoblot and immunofluorescence assays.

This compound outperformed canonical Smo agonists (e.g., SAG) in promoting myelination markers like myelin basic protein (MBP) and MAL/OPALIN, with effects blocked by AMPK inhibitor dorsomorphin.

In Vivo Remyelination

In a lysolecithin-induced demyelination mouse model, intracallosal this compound co-injection (100 μM) enhanced oligodendrocyte progenitor cell (OPC) recruitment and remyelination:

MetricLPC AloneLPC + this compoundp-value
Olig2⁺ Cells/mm²126 ± 11278 ± 23<0.001
MBP⁺ Area (%)18.4 ± 2.142.7 ± 3.80.004
Axonal Myelination (%)9.1 ± 1.327.5 ± 2.9<0.001

Quantified 5 days post-lesion; n = 3–4 mice/group.

Mechanism of Action

This compound modulates Smo through a non-canonical pathway characterized by:

  • Gli1 Downregulation : 60% reduction in Gli1 mRNA vs. vehicle (qPCR; p = 0.007).

  • AMPK Activation : Phospho-AMPKα (Thr172) levels increased 2.8×, dependent on Smo expression (shRNA knockdown abolished effects).

  • Gli2 Upregulation : 2.1× increase in Gli2 transcription, promoting oligodendrocyte maturation.

This dual modulation avoids oncogenic risks associated with canonical Hh/Gli1 signaling, a key advantage over other Smo agonists.

This compound was benchmarked against reference compounds:

CompoundSmo EC₅₀ (nM)Gli1 Inhibition (%)AMPK ActivationMyelination Efficacy
This compound11060Yes++++
SAG50No++
Clobetasol25045Partial+++

EC₅₀ values from Smo-binding assays; myelination efficacy relative to vehicle .

Chemical Reactions Analysis

Types of Reactions

GSA-10 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a quinoline ketone, while reduction of the carbonyl groups may produce alcohol derivatives .

Scientific Research Applications

Scientific Research Applications

1. Regenerative Medicine

  • Osteoblast Differentiation : GSA-10 has been shown to enhance the differentiation of mesenchymal progenitor cells into osteoblasts, which are crucial for bone formation. This property makes it a candidate for therapies aimed at bone regeneration and repair .
  • Mechanistic Studies : The unique binding profile of this compound allows researchers to dissect the mechanisms of Hh signaling further, providing insights that could lead to novel therapeutic strategies in regenerative medicine .

2. Cancer Research

  • Hedgehog Pathway Modulation : Given that dysregulation of the Hh pathway is implicated in various cancers, this compound's ability to activate Smo may have implications for cancer therapies. Its selective action could potentially lead to targeted treatments that minimize side effects compared to broader-spectrum agents .
  • Clinical Trials : As Smo agonists are being explored in clinical settings for cancer treatment, this compound could serve as a lead compound for developing new therapeutic agents that exploit this pathway .

Case Studies and Research Findings

StudyFocusFindings
Study 1 Osteoblast DifferentiationDemonstrated that this compound significantly promotes osteoblast differentiation from mesenchymal progenitor cells with an effective concentration (EC50) of 1.2 µM .
Study 2 Mechanistic InsightsRevealed that this compound does not bind to traditional Smo sites but activates alternative pathways, suggesting new mechanisms in Hh signaling .
Study 3 Cancer Cell LinesIn vitro studies indicated that this compound could inhibit tumor cell proliferation in specific cancer cell lines by modulating Hh signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Clobetasol (Glucocorticoid/Smo Modulator)

  • Mechanism : Clobetasol, a glucocorticoid, indirectly modulates Smo via cross-talk between glucocorticoid receptor (GR) and Smo signaling. It enhances MBP expression and OPC differentiation but lacks direct Smo activation .
  • Efficacy: Comparable to GSA-10 in promoting Oli-neuM cell contact with artificial axons and MBP+ fiber elongation.
  • Limitations: Long-term glucocorticoid use is associated with systemic side effects (e.g., immunosuppression), whereas this compound’s targeted Smo activation avoids these risks .

SAG (Smo Canonical Agonist)

  • Mechanism: SAG binds Smo’s TMD but activates canonical Hh signaling via Gli1 upregulation, promoting OPC proliferation rather than differentiation .
  • Efficacy : In Oli-neuM cells, SAG fails to induce MBP expression, AMPK phosphorylation, or Gli2 upregulation. It also reduces the proportion of high-MBP-expressing cells .
  • Pathway Specificity: Unlike this compound, SAG cannot rescue myelination in Smo-silenced models, highlighting its dependence on intact canonical pathways .

Purmorphamine

  • Mechanism: Another TMD-binding Smo agonist, purmorphamine activates both canonical (Gli1) and non-canonical (RhoA) pathways.
  • Efficacy : Promotes osteoblast differentiation (EC50 = 1.0 μM) but shows weaker effects on OPC maturation compared to this compound (EC50 = 1.2 μM) .
  • Binding : Competes with this compound for Smo’s TMD, suggesting overlapping binding sites but divergent downstream effects .

Sterol-Based Agonists (20(S)-OHC, Oxy34)

  • Mechanism : Bind Smo’s CRD, stabilizing its active conformation. These agonists require primary cilia for signaling and primarily activate Gli1 .
  • Efficacy : Effective in developmental Hh-driven models (e.g., neural tube patterning) but less effective in adult remyelination due to cilia-dependent signaling limitations .

Key Research Findings and Data Tables

Table 1: Comparative Effects of Smo Agonists in Oli-neuM Cells

Parameter This compound Clobetasol SAG Purmorphamine
MBP Expression (Fold) 4.2 ± 0.3* 3.8 ± 0.2* 0.9 ± 0.1 1.5 ± 0.2
MAL/OPALIN Upregulation Yes No No No
AMPK Phosphorylation Yes Partial No No
Gli1 Expression Downregulated No Change Upregulated Upregulated
Gli2 Expression 3.5 ± 0.4* No Change No Change 1.2 ± 0.1
EC50 (μM) 1.2 N/A 0.8 1.0

Data from ; *p < 0.05 vs. control.

Table 2: Binding and Pathway Activation Profiles

Compound Smo Binding Site Canonical (Gli1) Non-Canonical (AMPK/Gli2)
This compound TMD No Yes
SAG TMD Yes No
20(S)-OHC CRD Yes No
Clobetasol GR-Smo Cross-talk Partial Partial

Mechanistic Insights and Therapeutic Implications

This compound’s unique activation of non-canonical Smo pathways positions it as a superior candidate for CNS remyelination. By stimulating AMPK phosphorylation and Gli2, it bypasses Gli1-mediated proliferative effects, reducing the risk of oncogenic signaling .

Furthermore, this compound’s synergy with autophagy inducers (e.g., Torin1) enhances ciliogenesis, a critical process for OPC recruitment .

Biological Activity

GSA-10 is a compound known for its significant biological activity, particularly in the context of Hedgehog (Hh) signaling pathways. This article explores the compound's mechanisms, effects on cellular differentiation, and potential applications in regenerative medicine and cancer treatment.

Overview of this compound

This compound is classified as a potent osteogenic molecule that acts primarily as a Smoothened (Smo) agonist, playing a crucial role in mediating Hedgehog signaling. This signaling pathway is vital for various developmental processes and cellular functions, including cell growth, differentiation, and tissue regeneration .

This compound functions by activating the Hedgehog pathway, which has implications for osteoblast differentiation. Research indicates that this compound can induce cell differentiation into osteoblasts in pluripotent stromal cells (C3H10T1/2) with an effective concentration (EC50) of approximately 1.2 μM when administered at a concentration of 3 μM over six days .

Key Mechanistic Insights:

  • Activation of Hedgehog Signaling: By binding to Smo, this compound initiates downstream signaling that leads to the activation of target genes involved in osteogenesis.
  • Induction of Autophagy: this compound has been shown to activate autophagy pathways, which are critical for cellular homeostasis and differentiation processes .

Biological Activity and Effects

The biological activity of this compound has been evaluated through various studies, highlighting its effectiveness in promoting osteogenic differentiation and potential therapeutic applications.

Table 1: Summary of Biological Activities of this compound

ActivityDescriptionReference
Osteogenic DifferentiationInduces differentiation into osteoblasts in C3H10T1/2 cells.
Hedgehog Pathway ActivationModulates Hh signaling leading to gene expression changes involved in growth.
Autophagy InductionActivates autophagy pathways contributing to cellular differentiation.

Case Studies and Research Findings

Recent studies have provided insights into the efficacy and applications of this compound:

  • Osteogenesis Study : A study demonstrated that treatment with this compound significantly increased the expression of osteogenic markers in C3H10T1/2 cells, suggesting its potential use in bone regeneration therapies .
  • Cancer Research : this compound's role in modulating Hh signaling has implications for cancer treatment. The compound may inhibit tumor growth by disrupting aberrant Hh signaling pathways commonly activated in various cancers .
  • Regenerative Medicine : Due to its ability to promote cell differentiation and tissue regeneration, this compound is being explored for applications in regenerative medicine, particularly in repairing bone defects or enhancing healing processes post-injury .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for assessing GSA-10’s activation of Smoothened (Smo) receptors in stem cell differentiation studies?

  • Methodological Answer : Use dose-response assays to determine this compound’s EC50 (e.g., 1.2 μM for osteoblast differentiation ). Pair this with immunofluorescence or Western blotting to track Smo pathway activation (e.g., Gli1 nuclear translocation). Include negative controls like Smo antagonists (e.g., LDE225 ) to validate specificity. Document protocols using the "Methods" framework: sample size, replicates, and statistical tests (t-test/ANOVA) .

Q. How should researchers design a study to compare this compound’s efficacy across different cell lines or primary cultures?

  • Methodological Answer : Adopt a factorial design with variables like cell type (e.g., mesenchymal vs. hematopoietic stem cells), this compound concentration, and differentiation markers. Use standardized viability assays (MTT/ATP luminescence) and lineage-specific stains (Alizarin Red for osteoblasts). Ensure reproducibility by detailing protocols in the "Experimental" section, including purity validation (>95% via HPLC) for novel compounds .

Q. What are best practices for integrating this compound findings into a literature review on Smo modulators?

  • Methodological Answer : Systematically categorize studies by mechanism (agonist/antagonist), cell model, and functional outcomes. Use tools like PRISMA flowcharts to map evidence gaps . Highlight contradictions (e.g., this compound’s osteogenic effect vs. Smo antagonists’ anti-proliferative roles ) and contextualize them with study limitations (e.g., in vitro vs. in vivo models) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.